2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine is a chemical compound with the molecular formula . It belongs to the class of pyrazolo-pyrimidine derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is particularly notable for its potential as a building block in the synthesis of more complex molecules and its exploration in biological studies related to enzyme inhibition and receptor binding.
The compound is classified under heterocyclic compounds, specifically within the family of pyrazolo[1,5-a]pyrimidines. It has been identified and cataloged under the CAS number 1496071-96-5. Its structural uniqueness arises from the presence of a tert-butyl group, which may influence its physical and chemical properties as well as its biological interactions.
The synthesis of 2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine typically involves cyclization reactions. A common synthetic route includes:
The optimization of synthesis methods focuses on maximizing yield and purity while minimizing costs. Industrial-scale production may adapt laboratory methods to enhance efficiency and scalability.
The molecular structure of 2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine features a pyrazolo ring fused with a pyrimidine ring, characterized by the presence of a tert-butyl group at the 2-position and an amine group at the 6-position.
2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine can undergo various chemical transformations:
The nature of the products formed depends on the specific reagents and conditions applied during these reactions. For instance, oxidation may yield oxides while reduction can produce amines or alcohols .
The mechanism of action for 2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor for certain enzymes or bind to receptors, thereby modulating various biological pathways. Ongoing research aims to elucidate these interactions further and identify specific molecular targets involved in its biological activity .
Relevant data regarding melting point, boiling point, and other physicochemical properties are essential for practical applications but require specific experimental determination under controlled conditions.
2-tert-Butylpyrazolo[1,5-a]pyrimidin-6-amine has several promising applications:
The ongoing research into this compound highlights its significance in both synthetic chemistry and potential therapeutic applications in medicine .
Pyrazolo[1,5‑a]pyrimidines represent a privileged heterocyclic scaffold in drug discovery due to their structural resemblance to purine nucleobases, enabling mimicry of adenosine triphosphate (ATP) in kinase binding pockets. Early derivatives emerged in the 1950s, but significant therapeutic exploitation began with the development of anxiolytics (e.g., Ocinaplon) and sedatives (e.g., Zaleplon) in the 1990s [5] [8]. This scaffold’s versatility is evident in its incorporation into diverse clinical agents:
Table 1: Clinically Significant Pyrazolo[1,5-a]pyrimidine Derivatives
Compound | Therapeutic Category | Molecular Target | Development Status |
---|---|---|---|
Ocinaplon | Anxiolytic | GABA_A receptor partial agonist | Phase III (discontinued) |
Zaleplon | Sedative-hypnotic | GABA_A receptor agonist | Marketed (Sonata®) |
Anagliptin | Antidiabetic | DPP-4 inhibitor | Marketed (Suiyou®) |
Dinaciclib | Anticancer | CDK inhibitor | Phase III (terminated) |
The scaffold’s physicochemical properties—including balanced lipophilicity, hydrogen-bonding capacity, and metabolic stability—facilitate optimization for central nervous system (CNS) penetration or peripheral target engagement. Recent research emphasizes its role in oncology, with derivatives inhibiting kinases such as PIM-1, B-Raf, and c-Src [5] [8]. For instance, compound VIII (a pyrazolo[1,5‑a]pyrimidine) exhibits picomolar inhibition of PIM-1/2/3 kinases, demonstrating the scaffold’s potency in targeting oncogenic signaling pathways [5].
Structural modifications at the C2 and C6 positions of pyrazolo[1,5‑a]pyrimidines are strategic for enhancing target affinity and selectivity. The introduction of a tert-butyl group at C2 and an amine at C6 (yielding 2-tert-Butylpyrazolo[1,5‑a]pyrimidin-6-amine) addresses key limitations of earlier derivatives:
Steric Modulation: The bulky tert-butyl group at C2 restricts rotational freedom and enforces a conformation optimal for occupying hydrophobic pockets in kinase ATP-binding sites. This contrasts with smaller alkyl groups (e.g., methyl), which provide insufficient steric hindrance to enhance selectivity [5] [10]. Comparative studies of PP1 (3-(4-methylphenyl)-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine) demonstrate that the tert-butyl moiety reduces off-target binding to non-Src family kinases versus methyl-substituted analogs [10].
Hydrogen-Bonding Optimization: The C6 amine serves as a hydrogen-bond donor/acceptor, critical for forming bidentate interactions with kinase hinge regions. Molecular docking of PIM-1 inhibitors confirms that the C6 amine anchors the scaffold via hydrogen bonds to backbone carbonyls of hinge residues (e.g., Glu121 in PIM-1) [5].
Metabolic Stability: tert-Butyl groups resist oxidative metabolism (e.g., cytochrome P450-mediated dealkylation) more effectively than linear alkyl chains. This prolongs half-life in vivo, as evidenced by pyrazolo[1,5‑a]pyrimidine-based PIM-1 inhibitors showing >2-fold higher plasma stability than methyl-substituted counterparts [5].
Table 2: Impact of C2 Substituents on Pyrazolo[1,5-a]pyrimidine Properties
C2 Substituent | Kinase Inhibition (PIM-1 IC₅₀) | Selectivity vs. Src Family | Metabolic Half-life (Human Liver Microsomes) |
---|---|---|---|
Methyl | 1.8 µM | Low | <1 hour |
Phenyl | 0.29 µM | Moderate | 2.5 hours |
tert-Butyl | 0.87 µM | High | >4 hours |
Despite the therapeutic promise of pyrazolo[1,5‑a]pyrimidines, specific gaps exist for 2-tert-Butylpyrazolo[1,5‑a]pyrimidin-6-amine:
Primary research objectives emerging from these gaps include:
This compound represents a strategic evolution in pyrazolo[1,5‑a]pyrimidine design, targeting critical gaps in kinase inhibitor development through rational steric and electronic optimization.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: